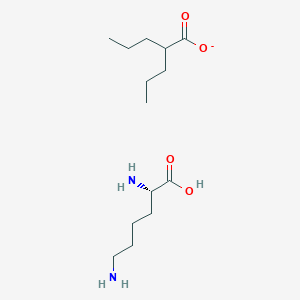
2-Propylpentanoate-L-lysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propylpentanoate-L-lysine is a compound formed by the combination of lysine, an essential amino acid, and valproic acid, a widely used anticonvulsant and mood-stabilizing drug. Valproic acid is known for its use in treating epilepsy, bipolar disorder, and migraine headaches. The conjugation of lysine with valproic acid aims to improve the pharmacokinetic properties and reduce the side effects associated with valproic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lysine valproate involves the reaction of valproic acid with lysine. The process typically includes:
Activation of Valproic Acid: Valproic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-carbonyldiimidazole (CDI).
Coupling with Lysine: The activated valproic acid is then reacted with lysine in the presence of a base like triethylamine. The reaction is carried out in an appropriate solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under controlled temperature conditions.
Industrial Production Methods
Industrial production of lysine valproate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of valproic acid are activated using industrial-scale reactors.
Efficient Coupling: The activated valproic acid is coupled with lysine using automated systems to ensure consistency and efficiency.
Purification: The final product is purified using techniques such as crystallization, filtration, and chromatography to ensure high purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Propylpentanoate-L-lysine undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release valproic acid and lysine.
Oxidation: this compound can undergo oxidation reactions, particularly at the valproic acid moiety.
Substitution: The compound can participate in substitution reactions, especially at the amino group of lysine.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Hydrolysis: Valproic acid and lysine.
Oxidation: Oxidized derivatives of valproic acid.
Substitution: Substituted lysine valproate derivatives.
Aplicaciones Científicas De Investigación
2-Propylpentanoate-L-lysine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the conjugation of amino acids with drugs.
Biology: Investigated for its potential effects on cellular processes and protein interactions.
Medicine: Explored for its improved pharmacokinetic properties and reduced side effects compared to valproic acid. It is also studied for its potential use in treating neurological disorders.
Industry: Used in the development of new drug formulations and delivery systems.
Mecanismo De Acción
2-Propylpentanoate-L-lysine exerts its effects through multiple mechanisms:
Inhibition of Histone Deacetylases (HDACs): This leads to increased acetylation of histones, resulting in altered gene expression.
Modulation of GABAergic Neurotransmission: Enhances the inhibitory effects of gamma-aminobutyric acid (GABA) in the brain.
Inhibition of Voltage-Gated Sodium Channels: Reduces neuronal excitability and prevents seizures.
Modulation of Intracellular Signaling Pathways: Affects pathways such as the Wnt/β-catenin and ERK pathways.
Comparación Con Compuestos Similares
2-Propylpentanoate-L-lysine can be compared with other similar compounds such as:
Valproic Acid: The parent compound, widely used as an anticonvulsant and mood stabilizer.
Sodium Valproate: The sodium salt of valproic acid, used for similar therapeutic purposes.
Valpromide: An amide derivative of valproic acid with enhanced anticonvulsant properties.
Divalproex Sodium: A compound consisting of sodium valproate and valproic acid, used for its improved gastrointestinal tolerance.
This compound is unique due to its conjugation with lysine, which aims to improve its pharmacokinetic profile and reduce side effects, making it a promising candidate for further research and development.
Propiedades
Número CAS |
86827-89-6 |
|---|---|
Fórmula molecular |
C14H29N2O4- |
Peso molecular |
289.39 g/mol |
Nombre IUPAC |
(2S)-2,6-diaminohexanoic acid;2-propylpentanoate |
InChI |
InChI=1S/C8H16O2.C6H14N2O2/c1-3-5-7(6-4-2)8(9)10;7-4-2-1-3-5(8)6(9)10/h7H,3-6H2,1-2H3,(H,9,10);5H,1-4,7-8H2,(H,9,10)/p-1/t;5-/m.0/s1 |
Clave InChI |
AGNQIKMTXLWSMI-ZSCHJXSPSA-M |
SMILES |
CCCC(CCC)C(=O)[O-].C(CCN)CC(C(=O)O)N |
SMILES isomérico |
CCCC(CCC)C(=O)[O-].C(CCN)C[C@@H](C(=O)O)N |
SMILES canónico |
CCCC(CCC)C(=O)[O-].C(CCN)CC(C(=O)O)N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
2-propylpentanoate-L-lysine L-lysine valproate lysine valproate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















